

A Comparative Analysis of Maltohexaose from Leading Commercial Suppliers for Research Applications

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Compound of Interest

Compound Name: Maltohexaose

Cat. No.: B8075379

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For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. This guide provides an objective comparison of **maltohexaose**, a key carbohydrate in various biological studies, from several commercial suppliers. The analysis is based on publicly available product specifications and typical analytical data, supported by standardized experimental protocols for verification.

Maltohexaose, a linear oligosaccharide composed of six α -1,4 linked glucose units, is widely utilized in biochemical assays, as a substrate for enzymes like α -amylase, and in studying carbohydrate-protein interactions. The performance of **maltohexaose** in these applications is critically dependent on its purity, solubility, and the absence of contaminating smaller or larger saccharides. This guide aims to provide a comparative overview to aid in the selection of the most suitable product for specific research needs.

Supplier and Product Overview

Several reputable suppliers offer **maltohexaose** for research purposes. The following table summarizes the product offerings and stated purity levels based on available information. It is important to note that batch-to-batch variability is inherent, and for critical applications, requesting a lot-specific Certificate of Analysis (CoA) is always recommended.

Supplier	Product Number	Stated Purity	Analytical Method(s) Mentioned
Sigma-Aldrich	M9153	≥65%	HPLC
Megazyme	O-MAL6	High Purity	Analytical HPLC[1][2]
MedchemExpress	HY-N1495 (Maltopentaose example)	99.97%	HPLC, 1H NMR, MS[3]
Selleck Chemicals	S9197	≥99% (by HPLC)	NMR & HPLC
Elicityl	GLU316-99%	>99%	HPLC, Quantitative 1H NMR, MS, Karl-Fischer[4][5]
Santa Cruz Biotechnology	sc-215505	≥95%	Not specified[6]

Quantitative Data Comparison

While a comprehensive, direct comparison of Certificates of Analysis from all suppliers for the same lot of **maltohexaose** is not publicly available, this section presents a table with typical specifications that researchers should look for and compare upon receiving a CoA.

Parameter	Supplier A (Typical)	Supplier B (Typical)	Supplier C (Typical)
Purity (by HPLC)	>95%	>98%	>99%
Water Content (Karl Fischer)	<5%	<3%	<2%
Endotoxin Levels	Not specified	<0.5 EU/mg	Not specified
Heavy Metals	Not specified	<10 ppm	Not specified
Appearance	White to off-white powder	White crystalline powder	White powder
Solubility (in water)	Soluble	Freely soluble	Soluble

Note: The data in this table is illustrative. Researchers must refer to the specific CoA provided with their purchased product for accurate quantitative data.

Experimental Protocols

To ensure consistent and reproducible results, standardized protocols for the analysis of **maltohexaose** are essential. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for carbohydrate analysis.

- Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
- Column: A high-pH anion-exchange column suitable for oligosaccharide separation (e.g., CarboPac™ PA100 or similar).
- Mobile Phase A: Deionized water
- Mobile Phase B: 500 mM Sodium Acetate in 100 mM Sodium Hydroxide
- Mobile Phase C: 200 mM Sodium Hydroxide
- Gradient Elution:
 - 0-2 min: 95% A, 5% C
 - 2-20 min: Linear gradient to 75% A, 20% B, 5% C
 - 20-25 min: Linear gradient to 50% A, 45% B, 5% C
 - 25-30 min: Isocratic at 50% A, 45% B, 5% C
 - 30-35 min: Return to initial conditions (95% A, 5% C)

- 35-45 min: Column re-equilibration
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 25 µL
- Sample Preparation: Dissolve **maltohexaose** in deionized water to a final concentration of 100 µg/mL.
- Detection: Pulsed amperometry with a gold electrode using a standard carbohydrate waveform.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the chemical structure and anomeric configuration of **maltohexaose**.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterium oxide (D₂O).
- Sample Preparation: Dissolve 5-10 mg of **maltohexaose** in 0.5-0.7 mL of D₂O. Lyophilize from D₂O two to three times to minimize the residual HDO signal.
- Acquisition Parameters:
 - Pulse Program: Standard 1D proton experiment.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: 10-12 ppm.

- Data Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. The chemical shifts of the anomeric protons are characteristic and can be used for structural confirmation.

Functional Activity Assessment: α -Amylase Inhibition Assay

This assay determines the ability of **maltohexaose** to act as a substrate and competitive inhibitor for α -amylase.

- Reagents:
 - α -Amylase solution (from a commercial source, e.g., porcine pancreatic α -amylase).
 - Starch solution (1% w/v in assay buffer).
 - **Maltohexaose** solutions of varying concentrations.
 - DNS (3,5-Dinitrosalicylic acid) reagent.
 - Assay Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9.
- Procedure:
 - Prepare a series of dilutions of **maltohexaose** in the assay buffer.
 - In separate tubes, pre-incubate 100 μ L of α -amylase solution with 100 μ L of each **maltohexaose** dilution (or buffer for control) for 10 minutes at 37°C.
 - Initiate the reaction by adding 200 μ L of the pre-warmed starch solution to each tube.
 - Incubate for exactly 10 minutes at 37°C.
 - Stop the reaction by adding 500 μ L of DNS reagent.
 - Boil the tubes for 10 minutes, then cool to room temperature.
 - Add 4 mL of deionized water to each tube and mix.

- Measure the absorbance at 540 nm.
- Data Analysis: The amount of reducing sugars produced is determined by comparing the absorbance to a standard curve of maltose. The inhibitory effect of **maltohexaose** can be assessed by the reduction in the rate of starch hydrolysis.

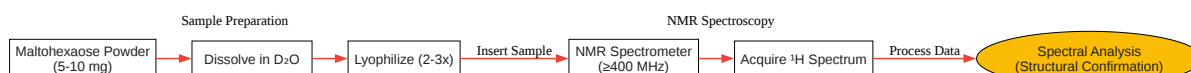
Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the analysis of **maltohexaose**.



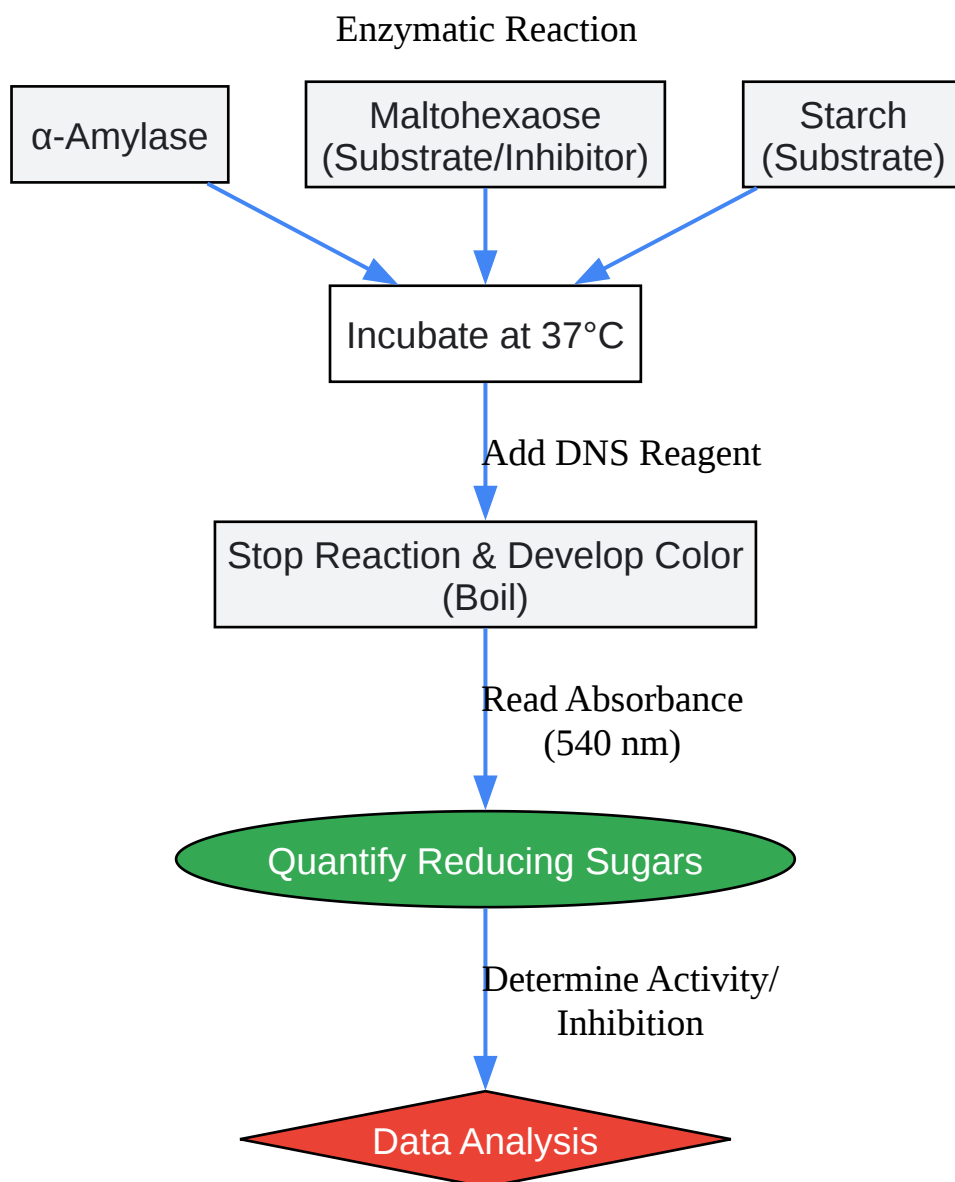
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Figure 1. Workflow for **maltohexaose** purity analysis by HPAEC-PAD.



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Figure 2. Workflow for structural confirmation of **maltohexaose** by ¹H NMR.



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Figure 3. Experimental workflow for the α -amylase activity assay.

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